2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid)
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Overview
Description
2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid) is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid) typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Azetidine Ring: The azetidine ring is often synthesized via cyclization reactions involving β-amino alcohols.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the imidazole, azetidine, and oxadiazole intermediates under specific conditions, often involving the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and azetidine rings.
Reduction: Reduction reactions can occur, especially targeting the oxadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, given the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts like palladium on carbon (Pd/C) or bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential use in treating diseases. The compound’s unique structure may allow it to interact with specific enzymes or receptors, providing a basis for developing new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the azetidine and oxadiazole rings may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-4-yl)-5-phenyl-1,3,4-oxadiazole: This compound shares the imidazole and oxadiazole rings but lacks the azetidine ring.
5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazole: This compound includes the azetidine and oxadiazole rings but lacks the imidazole ring.
Uniqueness
The presence of all three rings (imidazole, azetidine, and oxadiazole) in 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid) makes it unique. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-methylazetidin-3-yl)-5-(1-methylimidazol-4-yl)-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O.2C2HF3O2/c1-10(4-11-5-10)9-14-13-8(16-9)7-3-15(2)6-12-7;2*3-2(4,5)1(6)7/h3,6,11H,4-5H2,1-2H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSEPLDNKHCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=NN=C(O2)C3=CN(C=N3)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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